(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane
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Overview
Description
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is an organosilicon compound characterized by the presence of a phenyl group attached to a butenyl chain, which is further bonded to a silicon atom substituted with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane typically involves the hydrosilylation of (E)-4-phenylbut-3-en-2-ol with trimethoxysilane. The reaction is catalyzed by a transition metal catalyst, such as platinum or rhodium complexes, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the butenyl chain, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability, efficiency, and safety. The use of immobilized catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanols or siloxanes.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions can be carried out using halides or amines in the presence of a base.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Cyclohexyl derivatives.
Substitution: Halosilanes, aminosilanes.
Scientific Research Applications
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with various substrates. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-trimethoxy(4-phenylbut-3-en-2-yl)germane: Similar structure but with a germanium atom instead of silicon.
(E)-trimethoxy(4-phenylbut-3-en-2-yl)stannane: Similar structure but with a tin atom instead of silicon.
(E)-trimethoxy(4-phenylbut-3-en-2-yl)plumbane: Similar structure but with a lead atom instead of silicon.
Uniqueness
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is unique due to the presence of the silicon atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its germanium, tin, and lead analogs. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.
Properties
IUPAC Name |
trimethoxy-[(E)-4-phenylbut-3-en-2-yl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3Si/c1-12(17(14-2,15-3)16-4)10-11-13-8-6-5-7-9-13/h5-12H,1-4H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFNGLXWHGYSSV-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)[Si](OC)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=C1)[Si](OC)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119181-19-0 |
Source
|
Record name | Styrylethyltrimethoxysilane, mixed isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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